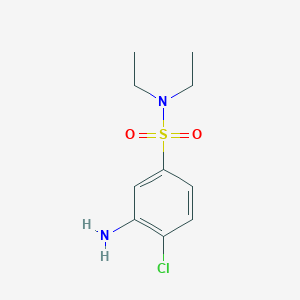

Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester is a compound that appears to be related to various chloro-phenyl-pyrrol derivatives, which have been studied for their structural and biological properties. While the exact compound is not directly reported in the provided papers, the related compounds provide insight into the potential characteristics and behaviors of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a major metabolite of zomepirac, starts with an ethyl ester and involves oxidation, bromination, and selective reduction steps . This suggests that the synthesis of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester could also involve a series of functional group transformations and protective group strategies to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystallography. For example, the structure of a β-amino dicarbonyl compound was solved in a triclinic space group with specific cell dimensions . Similarly, the enol tautomer of a phenylpyruvic acid derivative was confirmed by crystallographic and NMR evidence . These findings indicate that detailed molecular structure analysis of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester would likely involve similar techniques to elucidate its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactions of related compounds involve tautomerism and the formation of hydrogen bonds, as seen in the crystallographic study of 3-methoxy-4-hydroxy-5-chloro-phenylpyruvic acid and its acetate ester . These compounds exhibit the enolate tautomer rather than the keto form, which is significant for their reactivity and interaction with other molecules. The chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester may also undergo similar tautomeric shifts, influencing its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-phenyl-pyrrol derivatives can be inferred from related studies. The strong network of hydrogen bonds observed in the crystal structure of the acetate ester of phenylpyruvic acid suggests that chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester may also exhibit significant hydrogen bonding, affecting its solubility and stability . Additionally, the biological testing of the synthesized metabolite of zomepirac, which is structurally related, showed it to be devoid of biological activity, indicating that the physical and chemical properties of these compounds can significantly influence their biological effects .

Scientific Research Applications

Chemical Analysis and Sample Preparation

- Phthalate esters, which are chemicals used as plasticizers in food processing and packaging, have seen advancements in sample preparation methods. Recent techniques have moved from simple liquid-liquid extraction to more sophisticated methods like solid-phase microextraction. This indicates an evolving landscape in the analysis of complex chemical compounds, possibly relevant to the compound (Harunarashid, Lim, & Harunsani, 2017).

Biotechnological Applications

- Lactic acid, a hydroxycarboxylic acid produced by fermentation of sugars in biomass, has various biotechnological applications. It's used in synthesizing biodegradable polymers and as a feedstock for green chemistry, producing chemicals like pyruvic acid, acrylic acid, and lactate ester. This reflects the potential of organic compounds, including possibly Chloro-acetic acid derivatives, in the field of sustainable chemistry (Gao, Ma, & Xu, 2011).

Environmental Impact and Treatment

- The pesticide production industry generates high-strength wastewater containing toxic pollutants, including various acids. Biological processes and granular activated carbon have been used to remove these compounds, showing the importance of understanding and mitigating the environmental impact of chemical compounds (Goodwin, Carra, Campo, & Soares, 2018).

Chemical Synthesis and Structural Analysis

- The synthesis and structural properties of various chemical compounds, including chloral reactions with substituted anilines, highlight the complexity and potential of chemical synthesis in creating novel compounds with diverse applications. This could be relevant for the synthesis and analysis of Chloro-acetic acid derivatives (Issac & Tierney, 1996).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It often includes safety precautions for handling and disposing of the compound.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or biological studies.

properties

IUPAC Name |

[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-14(17)9-15/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICFQWOOHHRUNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)OC(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)